molecular formula C13H22O4 B14594404 Dibutyl pent-2-enedioate CAS No. 61145-55-9

Dibutyl pent-2-enedioate

Cat. No.: B14594404
CAS No.: 61145-55-9
M. Wt: 242.31 g/mol
InChI Key: IJOCZWPDSPJIIK-UHFFFAOYSA-N
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Description

Dibutyl pent-2-enedioate, also known as dibutyl fumarate, is an organic compound with the molecular formula C12H20O4. It is an ester derived from fumaric acid and butanol. This compound is characterized by its clear, colorless liquid form and is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl pent-2-enedioate can be synthesized through the esterification of fumaric acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of fumaric acid to this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dibutyl pent-2-enedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form fumaric acid and butanol.

    Reduction: The compound can be reduced to form the corresponding diol.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Fumaric acid and butanol.

    Reduction: Corresponding diol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dibutyl pent-2-enedioate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Employed as a plasticizer in the production of flexible plastics and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism by which dibutyl pent-2-enedioate exerts its effects involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release fumaric acid, which participates in the Krebs cycle, a crucial metabolic pathway. The compound’s plasticizing properties are due to its ability to increase the flexibility and workability of polymeric materials by reducing intermolecular forces.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis.

    Diethyl fumarate: Similar in structure but with ethyl groups instead of butyl groups.

    Dibutyl maleate: An isomer of dibutyl fumarate with a different configuration around the double bond.

Uniqueness

Dibutyl pent-2-enedioate is unique due to its specific ester groups and its applications as a plasticizer. Its ability to undergo various chemical reactions and its role in industrial applications make it distinct from other similar compounds.

Properties

CAS No.

61145-55-9

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

dibutyl pent-2-enedioate

InChI

InChI=1S/C13H22O4/c1-3-5-10-16-12(14)8-7-9-13(15)17-11-6-4-2/h7-8H,3-6,9-11H2,1-2H3

InChI Key

IJOCZWPDSPJIIK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC=CC(=O)OCCCC

Origin of Product

United States

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